molecular formula C4H11NO2 B15181650 1-[(Hydroxymethyl)amino]propan-2-OL CAS No. 76733-35-2

1-[(Hydroxymethyl)amino]propan-2-OL

Cat. No.: B15181650
CAS No.: 76733-35-2
M. Wt: 105.14 g/mol
InChI Key: QUFZJIHSEXWUQN-UHFFFAOYSA-N
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Description

1-[(Hydroxymethyl)amino]propan-2-OL is a chemical compound of interest in scientific research. Suppliers typically provide details on its specific research applications, such as its potential role as a building block in organic synthesis or as a precursor for more complex molecules. The mechanism of action and precise biochemical interactions are compound-specific and would normally be described here based on peer-reviewed studies. This product is intended for laboratory research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the relevant safety data sheets (SDS) and scientific literature before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76733-35-2

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

1-(hydroxymethylamino)propan-2-ol

InChI

InChI=1S/C4H11NO2/c1-4(7)2-5-3-6/h4-7H,2-3H2,1H3

InChI Key

QUFZJIHSEXWUQN-UHFFFAOYSA-N

Canonical SMILES

CC(CNCO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways and Reaction Development

The creation of the 1-[(hydroxymethyl)amino]propan-2-ol structure and its analogs relies on several key synthetic transformations. These methods often involve the formation of a crucial carbon-nitrogen bond and the establishment of the desired stereochemistry at the chiral centers.

Nucleophilic Substitution Reactions in Amino Alcohol Synthesis

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of amines, including amino alcohols. libretexts.orgyoutube.com This approach typically involves the reaction of an alkyl halide with an appropriate nitrogen nucleophile, resulting in the displacement of the halide and the formation of a new carbon-nitrogen bond. libretexts.org

In the context of synthesizing amino alcohols, a common method involves using an alkyl halide as a substrate and ammonia (B1221849) or a primary amine as the nucleophile. libretexts.org While effective, the use of a strong base like an amide ion as a nucleophile is often avoided due to the high likelihood of elimination reactions. libretexts.org A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as the nitrogen nucleophile. libretexts.org This method prevents over-alkylation, a common side reaction where the newly formed amine acts as a nucleophile itself, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

The "borrowing hydrogen" or "hydrogen autotransfer" strategy offers an environmentally benign alternative to traditional alkylation methods. rsc.org This process, often catalyzed by transition metals like ruthenium, iridium, or palladium, involves the temporary oxidation of an alcohol to an aldehyde or ketone. rsc.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced in situ to the desired amino alcohol, with water being the only byproduct. rsc.org

Method Description Advantages Disadvantages
Direct Alkylation Reaction of an alkyl halide with ammonia or an amine. libretexts.orgSimple and direct.Can lead to over-alkylation and elimination side reactions. libretexts.org
Gabriel Synthesis Uses a phthalimide ion as a nucleophile to form a primary amine after hydrolysis. libretexts.orgAvoids over-alkylation.Requires an additional hydrolysis step.
Borrowing Hydrogen Transition metal-catalyzed reaction of an alcohol and an amine. rsc.orgAtom-economic and environmentally friendly, producing water as the only byproduct. rsc.orgRequires a catalyst and may have specific substrate scope.

Reduction of Nitro-Substituted Intermediates and Precursors

The reduction of nitro groups to primary amines is a robust and widely utilized transformation in organic synthesis, providing a valuable route to amino alcohols when the starting material is a nitro alcohol. google.com Nitro alcohols are readily accessible through the addition of formaldehyde (B43269) to nitroparaffins. google.com

A variety of reducing agents can be employed for this conversion, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for both aliphatic and aromatic nitro groups. commonorganicchemistry.com However, its broad reactivity can lead to the reduction of other functional groups. commonorganicchemistry.com For substrates sensitive to such conditions, alternative reagents are available. Raney nickel is often used when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Milder conditions can be achieved using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are incompatible with hydrogenation or acidic conditions and can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. commonorganicchemistry.com

The reduction process proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov

Reagent Conditions Selectivity
H₂/Pd/C Catalytic hydrogenationReduces both aliphatic and aromatic nitro groups; can reduce other functional groups. commonorganicchemistry.com
Raney Nickel Catalytic hydrogenationEffective for nitro groups; avoids dehalogenation of aromatic halides. commonorganicchemistry.com
Fe, Sn, or Zn/Acid Metal in acidic mediaReduces nitro groups. masterorganicchemistry.com
SnCl₂ Mild reducing agentReduces nitro groups in the presence of other reducible groups. masterorganicchemistry.com
Na₂S Alternative for sensitive substratesCan be selective for one nitro group over another; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com
LiAlH₄ Strong reducing agentReduces aliphatic nitro compounds to amines. commonorganicchemistry.com

Epoxide Ring Opening Reactions with Amines

The ring-opening of epoxides with amines is a direct and highly efficient method for the synthesis of β-amino alcohols. mdpi.comgrowingscience.com This reaction typically proceeds with high regioselectivity, where the amine nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon.

The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of unsymmetrical epoxides, the amine generally attacks the less sterically hindered carbon atom. rroij.com However, the presence of certain catalysts can alter this selectivity. For instance, reactions with aromatic primary amines and styrene (B11656) oxide in the presence of a sulfated tin oxide catalyst show a selective nucleophilic attack at the benzylic carbon. growingscience.com

A variety of catalysts have been developed to promote this transformation, including Lewis acids, metal-organic frameworks, and various metal salts. mdpi.com More recently, metal- and solvent-free protocols have been developed, such as the use of acetic acid, which provides β-amino alcohols in high yields with excellent regioselectivity. rsc.org Biocatalysts, like lipases, have also been employed to catalyze the ring-opening of epoxides with amines, offering a milder and often more environmentally friendly approach. mdpi.com

Catalyst/Condition Key Features
Sulfated Tin Oxide Promotes regioselective ring opening with both aromatic and aliphatic amines under mild conditions. growingscience.com
Acetic Acid Metal- and solvent-free protocol with high yields and excellent regioselectivity. rsc.org
Lipase Biocatalytic approach offering mild reaction conditions. mdpi.com
Lithium Bromide Inexpensive and efficient catalyst for the opening of epoxide rings by amines. rroij.com
Zirconium(IV) Chloride Catalyzes the nucleophilic opening of epoxide rings by amines in the absence of a solvent. rroij.com

Hydrogenation-Based Routes for Amino Alcohol Formation

Catalytic hydrogenation is a powerful and versatile method for the synthesis of amino alcohols, particularly from amino acid precursors. acs.orgacs.org This approach allows for the conversion of the carboxylic acid functionality of an amino acid into a primary alcohol while retaining the amine group. A significant advantage of this method is its stereoretentive nature, which is crucial when chirality is important in the final product. acs.org

The hydrogenation of amino acids is typically carried out in a high-pressure reactor using a heterogeneous catalyst, such as ruthenium on carbon support. acs.orgacs.org The reaction is generally performed in an aqueous phase at elevated temperatures and hydrogen pressures. acs.org The presence of multiple amino acid substrates can lead to competitive inhibition, resulting in reduced reaction rates compared to the hydrogenation of a single amino acid. acs.orgacs.org

Another hydrogenation-based route involves the deaminative hydrogenation of amides, which can yield both amines and alcohols. researchgate.net This process ideally uses molecular hydrogen as the reducing agent, although it often requires high pressures and temperatures. researchgate.net

More advanced catalyst systems, such as Rh-MoOx/SiO₂, have been shown to be highly effective for the selective hydrogenation of amino acids to amino alcohols in water. rsc.org This catalyst system demonstrates enhanced activity and selectivity, providing various amino alcohols in high yields with complete retention of their original configuration. rsc.orgrsc.org

Substrate Catalyst Key Features
Amino Acids Ruthenium on CarbonAqueous-phase hydrogenation at high pressure and temperature. acs.orgacs.org
Amides Various (e.g., Noyori-type)Deaminative hydrogenation to produce amines and alcohols. researchgate.net
Amino Acids Rh-MoOx/SiO₂Highly effective and selective hydrogenation in water with complete retention of configuration. rsc.orgrsc.org

Derivatization Strategies and Analogue Synthesis

The core structure of this compound can be elaborated upon to create a diverse range of analogues with potentially new and interesting properties. This is often achieved by introducing various heterocyclic moieties or other functional groups.

Synthesis of Triazolyl-Quinolinyl-Propanol Derivatives

The synthesis of more complex derivatives, such as those incorporating triazole and quinoline (B57606) rings, often involves multi-step sequences. A common strategy is to start with a pre-functionalized quinoline, such as 2-(4-bromophenyl)-4-hydrazino-quinazoline. mdpi.com This intermediate can then undergo cyclocondensation with orthoesters to form the triazolo[4,3-c]quinazoline core. mdpi.com

Further derivatization can be achieved through cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl or heteroaryl groups. The synthesis of triazolyl-antipyrine derivatives, for example, has been described starting from 4-chloroacetamidoantipyrine and 3-(aryloxyalkyl)-4-ethyl/phenyl-5-mercapto-1,2,4-triazoles. nih.govbau.edu.tr

The synthesis of s-triazole derivatives can also be achieved through one-pot protocols. For instance, the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic or aromatic ketones in the presence of an acid catalyst can lead to the formation of thiazolo[3,2-b]-s-triazoles. nih.gov Similarly, 4-amino-3-methyl-s-triazole-5-thiol can react with ketones to yield s-triazolo[3,4-b]-1,3,4-thiadiazines. nih.gov These heterocyclic building blocks can then be further functionalized to create a wide variety of derivatives.

Starting Material Reagents Product
2-(4-bromophenyl)-4-hydrazino-quinazolineOrthoesters mdpi.comrroij.comrsc.orgTriazolo[4,3-c]quinazolines mdpi.com
4-Chloroacetamidoantipyrine3-(Aryloxyalkyl)-4-ethyl/phenyl-5-mercapto-1,2,4-triazolesTriazolyl-antipyrine derivatives nih.govbau.edu.tr
5-Methyl-1H-s-triazole-3-thiolKetonesThiazolo[3,2-b]-s-triazoles nih.gov
4-Amino-3-methyl-s-triazole-5-thiolKetoness-Triazolo[3,4-b]-1,3,4-thiadiazines nih.gov

Formation of Phosphinite Ligands and Metal Complexes

The amino alcohol this compound serves as a crucial building block in the synthesis of phosphinite ligands. These ligands are prepared through a reaction of the amino alcohol with chlorodiphenylphosphine (B86185) in the presence of a base like triethylamine (B128534) (NEt3) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The resulting phosphinites can be purified using techniques such as chromatography on basic alumina. researchgate.net

These phosphinite ligands, derived from amino alcohols, are instrumental in forming metal complexes, particularly with transition metals like ruthenium, rhodium, and iridium. researchgate.netacademie-sciences.fr For instance, C2-symmetric bis(phosphinite) ligands have been synthesized from corresponding amino alcohols and have shown high efficacy as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.netacademie-sciences.fr The metal complexes, often of the type trans-RuCl2(diamine)(diphosphine), exhibit excellent enantioselectivity and reactivity. academie-sciences.fr The nature of the substituents on the amino alcohol backbone can significantly influence both the catalytic activity and the enantiomeric excess of the product. researchgate.net

Table 1: Examples of Phosphinite Ligand Synthesis from Amino Alcohols

Amino Alcohol Precursor Reagents Resulting Ligand Type Reference
(L)-hydroxyamino acids Chlorodiphenylphosphine, NEt3, DMAP Phosphinites researchgate.net
C2-symmetric amino alcohols Chlorodiphenylphosphine or chlorodiisopropylphosphine, Et3N C2-symmetric bis(phosphinite) ligands academie-sciences.fr

Spiro-Oxazolidine (B91167) Ring System Formation

This compound and similar amino alcohols are pivotal in the construction of spiro-oxazolidine ring systems. beilstein-journals.orgnih.gov A common method involves the treatment of the amino alcohol with triphosgene (B27547) and a base such as diisopropylethylamine (DIPEA), which leads to the formation of an isocyanate intermediate that spontaneously cyclizes to yield the spiro-1,3-oxazolidin-2-one. beilstein-journals.org

Another approach to spiro-oxazolidines is through a transition-metal-free [3+2] annulation reaction. nih.gov This method involves the reaction of azadienes with haloalcohols, like 2-bromoethanol, in the presence of a base such as cesium carbonate (Cs2CO3) in a suitable solvent like acetone. nih.gov The reaction proceeds via a cascade of 1,2-addition followed by spiro-cyclization. nih.gov

Table 2: Synthesis of Spiro-Oxazolidine Derivatives

Reactants Reagents/Conditions Product Reference
Amino alcohol, triphosgene, DIPEA - Spiro-1,3-oxazolidin-2-one beilstein-journals.org

Modification for Fluorophore and Lipid Conjugation

While direct evidence for the modification of this compound for fluorophore and lipid conjugation is not explicitly detailed in the provided search results, the synthesis of related amino alcohol derivatives suggests the potential for such modifications. The presence of hydroxyl and amino groups provides reactive sites for the attachment of fluorophores and lipid moieties.

Synthesis of Other Amino Alcohol Analogues

The structural motif of this compound is a foundational element for the synthesis of a variety of other amino alcohol analogues. For instance, 2-amino-2-methyl-1-propanol (B13486) can be synthesized from 2-nitropropane (B154153) and formalin, followed by hydrogenation. google.com Another route involves the Hofmann degradation of 2,2-dimethyl-3-hydroxypropanamide. google.com Similarly, 4-amino-2-hydroxymethyl-1-butanol can be synthesized from diethyl malonate and 2,2-dimethoxybromoethane through a series of reduction and benzylation steps. researchgate.net These synthetic pathways highlight the versatility of amino alcohol scaffolds in generating a diverse range of analogues with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Nucleophilic Attack

The reactivity of this compound is largely governed by the nucleophilic character of its amino and hydroxyl groups. In reactions such as the formation of spiro-oxazolidines from azadienes and haloalcohols, the reaction is initiated by the nucleophilic attack of the deprotonated alcohol (oxoanion) on the imine carbon of the azadiene. nih.gov This is a direct 1,2-addition that leads to an intermediate which then undergoes an intramolecular nucleophilic substitution to form the final spirocyclic product. nih.govscience.gov

In the context of forming alkyl halides from alcohols, the reaction mechanism can be either S_N_1 or S_N_2, depending on the structure of the alcohol. libretexts.org For primary alcohols, an S_N_2 mechanism is favored, where a nucleophile directly attacks the carbon bearing the leaving group. libretexts.org The hydroxyl group of an alcohol is a poor leaving group, but it can be protonated by an acid to form a good leaving group (water), facilitating the nucleophilic attack. libretexts.org

Polycondensation Reaction Pathways

The presence of both hydroxyl and amino functional groups in this compound makes it a suitable monomer for polycondensation reactions. gdckulgam.edu.in Polycondensation is a step-growth polymerization where monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules such as water. gdckulgam.edu.inmelscience.com The reaction proceeds through a stepwise reaction between the functional groups. gdckulgam.edu.in For example, the hydroxyl group can react with a carboxylic acid to form an ester linkage, and the amino group can react with a carboxylic acid to form an amide linkage. This bifunctionality allows for the formation of polyesters, polyamides, or poly(ester-amide)s. The resulting polymer chains would still possess reactive functional groups at their ends, allowing for further chain growth. gdckulgam.edu.in

Oxidation Pathways and Products

The oxidation of amino alcohols like this compound can proceed through various pathways, influenced by the oxidizing agent and reaction conditions. Generally, the oxidation of amino alcohols can involve the amino group, the hydroxyl groups, or both. The presence of the amino group can stabilize the molecule against oxidation, but under strong oxidizing conditions, it can be susceptible to reaction. louisville.edu

In the presence of a suitable oxidizing agent, the primary and secondary hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids. For instance, the oxidation of β-amino alcohols can yield α-amino aldehydes. researchgate.net The specific products formed depend on the strength of the oxidizing agent and the reaction stoichiometry. For example, mild oxidation may selectively oxidize one hydroxyl group, while stronger conditions could lead to the oxidation of both and potentially the cleavage of carbon-carbon bonds. louisville.eduresearchgate.net

Studies on similar amino alcohols, such as 2-amino-2-methyl-1-propanol (AMP), show that atmospheric degradation initiated by hydroxyl radicals leads to the formation of various products, including aldehydes, imines, and amides. nih.gov The oxidation of 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) with aquocobaltic ions proceeds via an inner-sphere mechanism, indicating the formation of a complex between the amino alcohol and the metal ion prior to electron transfer. niscpr.res.in This suggests that the oxidation of this compound could also involve the formation of intermediate complexes with oxidizing species.

Reactivity in Carbon Dioxide Capture Systems

This compound, as a member of the amino alcohol family, exhibits significant reactivity in carbon dioxide capture systems. Its structural features, including the presence of both amino and hydroxyl groups, allow for effective interaction with CO2.

Formation Mechanisms of Bicarbonates and Carbamates

The reaction of CO2 with aqueous solutions of amino alcohols like this compound primarily leads to the formation of carbamates and bicarbonates. The generally accepted mechanism involves the initial reaction of CO2 with the amine to form a zwitterionic intermediate, which then deprotonates to form a carbamate (B1207046). utexas.edu

For sterically hindered amines, such as those structurally related to this compound, the stability of the carbamate formed is often reduced. This instability can lead to the hydrolysis of the carbamate to form bicarbonate and regenerate the amine. utexas.edutubitak.gov.tr This is a key advantage of sterically hindered amines in CO2 capture, as it can lead to a higher CO2 loading capacity (moles of CO2 captured per mole of amine). Some studies suggest that certain sterically hindered amines may react with CO2 primarily through the hydroxyl group to form zwitterionic carbonate species. researchgate.net

Carbamate formation: 2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺

Bicarbonate formation: RNH₂ + CO₂ + H₂O ⇌ HCO₃⁻ + RNH₃⁺

Influence of pH and Temperature on Reaction Kinetics

The kinetics of the reaction between amino alcohols and CO2 are significantly influenced by both pH and temperature.

pH: The pH of the solution affects the speciation of the amine. At high pH, the amine is predominantly in its free base form, which is reactive towards CO2. As the pH decreases (due to CO2 absorption and formation of acidic species), the concentration of the free amine decreases, leading to a reduction in the absorption rate. The performance of amino acid-based adsorbents, which share functional similarities, has been shown to be pH-dependent. mdpi.com

Temperature: The rate of chemical absorption of CO2 by amines generally increases with temperature, as higher temperatures provide the necessary activation energy for the reaction. cetri.ca However, for reversible reactions like CO2 absorption, very high temperatures can favor the reverse reaction (desorption), leading to a decrease in the net absorption rate. cetri.ca For instance, studies on 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) have shown that the reaction rate constant increases with temperature in the range of 288 K to 303 K. tubitak.gov.trresearchgate.net The activation energy for this reaction has been determined to be around 31-33 kJ/mol. tubitak.gov.trtandfonline.com

Table 1: Effect of Temperature on the Reaction Rate of AHPD with CO2

Temperature (K) Reaction Rate Constant (m³/kmol·s)
288 9.99 tubitak.gov.trresearchgate.net
298 12.03 tubitak.gov.trresearchgate.net

This table is generated based on data for 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), a structurally related compound.

Zwitterionic Carbonate Species Formation

In some cases, particularly with sterically hindered amino alcohols, the reaction with CO2 can proceed through the formation of zwitterionic carbonate species. This mechanism involves the interaction of CO2 with the hydroxyl group of the amino alcohol, rather than the amine group. researchgate.net The steric hindrance around the nitrogen atom is thought to promote this alternative reaction pathway. The resulting zwitterionic carbonates can then lose CO2 at lower temperatures compared to the carbamates formed from less hindered amines, which could lead to more energy-efficient regeneration of the solvent in CO2 capture processes. researchgate.net

Kinetic Data Analysis of Chemical Transformations

The kinetics of the reaction between CO2 and aqueous solutions of amino alcohols are crucial for designing and optimizing CO2 capture processes. Stopped-flow techniques are often employed to measure the fast reaction rates. tubitak.gov.trtubitak.gov.tr

Kinetic studies provide valuable parameters such as reaction rate constants and activation energies. For example, the reaction of CO2 with AHPD has a reported activation energy of approximately 31.59 kJ/mol. tubitak.gov.trresearchgate.net Comparing kinetic data for different amines allows for the selection of the most efficient solvents for CO2 capture. While the reaction rate of some sterically hindered amines might be lower than that of primary amines like monoethanolamine (MEA), they can offer advantages in terms of higher loading capacity and lower regeneration energy. tubitak.gov.tr

Table 2: Kinetic Parameters for the Reaction of AHPD with CO2

Parameter Value Reference
Reaction Order (w.r.t. CO2) Pseudo-first tubitak.gov.tr
Reaction Mechanism Termolecular tubitak.gov.trresearchgate.net
Activation Energy (Ea) 31.59 kJ/mol tubitak.gov.trresearchgate.net

This table is generated based on data for 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), a structurally related compound.

Stereochemical Control and Chiral Compound Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest due to the importance of chiral amino alcohols as building blocks in pharmaceuticals and other bioactive molecules. nih.govnih.gov

Achieving stereochemical control in the synthesis of such compounds can be accomplished through various strategies. One common approach is to start from a chiral precursor. For example, the synthesis of chiral 1-amino-2-propanol can be achieved through a two-step reaction starting from chiral epoxypropane. patsnap.comgoogle.com This method offers a simplified process with high purity and yield. patsnap.com

Another powerful strategy is the use of asymmetric catalysis. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.gov Enzymatic methods, such as asymmetric reductive amination of α-hydroxymethyl ketones using imine reductases, also provide a route to chiral N-substituted 1,2-amino alcohols with high enantiomeric excess. researchgate.net

Furthermore, stereoselective radical cross-coupling reactions enabled by electrocatalysis offer a modern and modular approach to synthesizing diverse substituted amino alcohols. nih.gov These advanced synthetic methods allow for precise control over the stereochemistry of the final product, which is crucial for its intended biological or chemical application.

Asymmetric Synthesis Methodologies

The generation of specific stereoisomers of this compound is crucial for its application in stereoselective processes. Asymmetric synthesis provides a direct route to enantiomerically enriched forms of this compound, avoiding the need for resolving a racemic mixture.

One prominent and environmentally benign approach is through enzymatic catalysis. A one-pot, two-step enzymatic process has been developed for the synthesis of N-substituted 1,2-amino alcohols. nih.govresearchgate.net This methodology can be conceptually applied to the synthesis of this compound. The process begins with the hydroxymethylation of an appropriate aldehyde, followed by an asymmetric reductive amination step. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of propanal with formaldehyde, catalyzed by a benzaldehyde (B42025) lyase, to form an α-hydroxymethyl ketone. This intermediate is then subjected to asymmetric reductive amination using an imine reductase (IRED) with methylamine. nih.govresearchgate.net The stereoselectivity of this final step is controlled by the choice of a specific enantiocomplementary IRED, which can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). nih.govresearchgate.net

This enzymatic approach offers high yields and excellent enantioselectivity, as detailed in the table below, which illustrates typical results for the synthesis of similar N-substituted 1,2-amino alcohols. nih.govresearchgate.net

AldehydeAmineEnzyme SystemProduct Enantiomeric Excess (ee)Yield
PropanalMethylamineBenzaldehyde Lyase, Imine Reductase (IRED)>99%Moderate to High

Another strategy for the asymmetric synthesis of related 1,2-amino alcohols involves the use of chiral pool starting materials, such as amino acids. nih.govacs.org For instance, L-alanine could be a potential precursor for the synthesis of (S)-1-[(Hydroxymethyl)amino]propan-2-ol.

Enantioselective Transformations utilizing Amino Alcohol Backbones

The structural backbone of 1,2-amino alcohols, such as this compound, is a common feature in chiral auxiliaries and ligands for asymmetric catalysis. acs.orgnih.gov These chiral molecules can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov

A contemporary strategy involves the in-situ formation of a transient chiral auxiliary from an achiral precursor through asymmetric catalysis. nih.govacs.org This approach combines the advantages of both chiral auxiliary-based methods and asymmetric catalysis. nih.govacs.org For example, a propargylic amine can be reacted with an alcohol in a palladium-catalyzed carboetherification to form a chiral oxazolidine. nih.govacs.org This newly formed stereocenter then directs a subsequent diastereoselective reaction, such as hydrogenation. nih.govacs.org The this compound backbone can be envisioned as a component of such a chiral auxiliary, where the amino and hydroxyl groups can coordinate to a metal center, creating a rigid chiral environment that influences the approach of reactants.

The effectiveness of such transformations is highlighted in the following table, which shows representative data for enantioselective reactions guided by amino alcohol-derived chiral auxiliaries.

Reaction TypeChiral Auxiliary TypeSubstrateProduct Enantiomeric Excess (ee)
Asymmetric HydrogenationOxazolidine formed in-situTetrasubstituted Olefinup to 99%
Diastereoselective Aldol ReactionProlinol-derivedAldehyde and Ketone>95%

Chiral Resolution Techniques for Derivatives

When an asymmetric synthesis route is not employed, this compound will be produced as a racemic mixture of its two enantiomers. Chiral resolution is the process of separating these enantiomers. The most common method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. wikipedia.orglibretexts.org

This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. rsc.org After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amino alcohol and the resolving agent. wikipedia.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgchemeurope.com The choice of resolving agent and solvent is critical for achieving efficient separation and is often determined empirically. wikipedia.org

The table below illustrates the general principle of chiral resolution of amino alcohols via diastereomeric salt formation.

Racemic Amino AlcoholChiral Resolving AgentSolventOutcome
This compound(+)-Tartaric AcidMethanol (B129727)/WaterSeparation of (R)- and (S)-enantiomers
1-Amino-2-indanol(S)-Mandelic AcidPropanenitrile/MTBEIsolation of one enantiomer

In some cases, both enantiomers of the racemic compound can be obtained in high purity by using a single enantiomer of the resolving agent, where one diastereomeric salt crystallizes from the initial solution and the other from the mother liquor upon concentration or solvent change. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. In the case of 1-[(Hydroxymethyl)amino]propan-2-ol, the FT-IR spectrum would be expected to show characteristic bands for its hydroxyl, amine, and alkyl groups.

The presence of O-H and N-H stretching vibrations would be anticipated in the region of 3200-3600 cm⁻¹. Specifically, the O-H stretching vibrations of the primary and secondary alcohol groups typically appear as a broad band due to hydrogen bonding. libretexts.orgmasterorganicchemistry.com The N-H stretching of the secondary amine would also be found in this region, often as a sharper peak superimposed on the broad O-H band. libretexts.org

C-H stretching vibrations from the propyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. libretexts.org The C-O stretching vibrations of the primary and secondary alcohols would likely appear in the 1000-1200 cm⁻¹ region. libretexts.org Furthermore, N-H bending vibrations can be expected around 1550-1650 cm⁻¹, and O-H bending vibrations are typically observed in the 1330-1440 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Alcohol
N-H Stretch3300-3500 (sharp)Secondary Amine
C-H Stretch2850-3000Alkyl
N-H Bend1550-1650Secondary Amine
O-H Bend1330-1440Alcohol
C-O Stretch1000-1200Alcohol

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations that are weak in FT-IR may be strong in Raman spectra, and vice versa. cas.czrsc.org

Analysis of Potential Energy Distribution (PED)

A deeper understanding of the vibrational modes can be achieved through a Potential Energy Distribution (PED) analysis. PED is a theoretical calculation that quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net This analysis helps in making unambiguous assignments of the observed vibrational bands in the FT-IR and FT-Raman spectra, especially in complex molecules where vibrational coupling is common. researchgate.net For instance, a PED analysis could definitively distinguish between the contributions of C-N stretching, C-O stretching, and C-C stretching to the complex fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their neighboring environments. The chemical shift (δ) of each proton signal is indicative of its electronic environment. Protons attached to carbons bearing electronegative oxygen and nitrogen atoms would be expected to resonate at higher chemical shifts (downfield). The integration of the peak areas would correspond to the number of protons giving rise to each signal. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (multiplicity), providing valuable connectivity information. researchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon signals are influenced by the electronegativity of attached atoms. Carbons bonded to hydroxyl and amino groups would appear at higher chemical shifts compared to the methyl carbon. miamioh.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH(OH)-~3.5 - 4.0~65 - 75
-CH₂-NH-~2.5 - 3.0~50 - 60
-NH-CH₂OH~2.8 - 3.3~60 - 70
-CH₃~1.0 - 1.3~15 - 25
-OHVariable-
-NH-Variable-

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HETCOR, COSY)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. wikipedia.orgucalgary.ca Cross-peaks in the COSY spectrum would confirm the connectivity between protons on adjacent carbons in the propanol (B110389) backbone and the hydroxymethyl group. scribd.com

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. nanalysis.comlibretexts.org This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H NMR spectrum. nanalysis.com For this compound, HETCOR or HSQC would definitively link each proton signal to its corresponding carbon atom in the molecule.

Application in Carbamate (B1207046) Stability Measurements

The "this compound" molecule contains both a secondary amine and hydroxyl groups, making it a candidate for the formation of carbamate adducts, particularly in the presence of carbon dioxide. The stability of these carbamates is a critical parameter in various applications, such as in carbon capture technologies or as a protecting group in organic synthesis.

Carbamates are characterized by the -O-CO-NH- linkage. nih.gov Their stability is influenced by the electronic and steric nature of the substituents on the oxygen and nitrogen atoms. Generally, carbamates derived from aliphatic amines and alcohols exhibit considerable chemical and proteolytic stability. acs.org The stability of carbamates can be assessed using various analytical techniques, including spectroscopic methods that monitor the concentration of the carbamate species over time under different conditions (e.g., pH, temperature).

The rotational barrier of the C-N bond in carbamates, which is a measure of amide resonance and contributes to their stability, is typically lower than that of analogous amides. acs.org For N-substituted amino alcohols like "this compound", the formation of a carbamate would involve the reaction of the secondary amine with CO2. The stability of such a carbamate would be influenced by the electronic effects of the hydroxymethyl and propan-2-ol groups. Studies on structurally similar compounds, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate carbamate formation and stability.

A generalized trend for the metabolic lability of carbamates suggests that those derived from aliphatic amines are relatively stable. acs.orgnih.gov The stability of a carbamate formed from "this compound" can be experimentally determined by monitoring its formation and decomposition under controlled conditions, often using spectroscopic techniques to quantify the concentration of the species involved.

ParameterInfluence on Carbamate StabilityRelevance to this compound
N-Substitution Alkyl groups on the nitrogen generally lead to stable carbamates.The hydroxymethyl and 2-hydroxypropyl groups are aliphatic, suggesting the formation of a relatively stable carbamate.
Steric Hindrance Increased steric bulk around the nitrogen can destabilize the carbamate.The substituents on the nitrogen of "this compound" may introduce some steric hindrance, potentially affecting the carbamate stability compared to less hindered amines.
pH Carbamate stability is pH-dependent, with hydrolysis occurring under acidic or basic conditions.The stability of the carbamate of "this compound" would need to be evaluated across a range of pH values to determine its optimal stability profile.
Temperature Higher temperatures can accelerate the degradation of carbamates.Thermal stability studies would be essential to define the operational temperature range for any application involving the carbamate of this compound.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.com In the context of "this compound," stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule to study its reactivity and metabolic pathways.

For instance, deuterium labeling can be used to investigate the mechanism of reactions involving the cleavage of C-H bonds. By replacing a specific hydrogen atom with deuterium, a kinetic isotope effect (KIE) may be observed, where the reaction rate is slower for the deuterated compound. This provides evidence for the involvement of that C-H bond in the rate-determining step of the reaction. The synthesis of isotopically labeled amino alcohols can be achieved through various methods, including the reduction of corresponding labeled precursors or through H-D exchange reactions catalyzed by transition metals. nih.govrsc.org

Mechanistic studies on the reactions of amino alcohols, such as oxidation, cyclization, or fragmentation, can be significantly enhanced using isotopic labeling coupled with spectroscopic analysis. For example, in a proposed degradation pathway, labeling specific positions in the "this compound" molecule would allow for the unambiguous identification of the atoms in the resulting products, confirming or refuting the proposed mechanism.

IsotopePosition of Labeling in this compoundPotential Mechanistic Insight
Deuterium (²H) On the carbon atoms of the propanol backbone or the hydroxymethyl group.Elucidation of C-H bond cleavage steps in oxidation or rearrangement reactions through KIE studies.
Deuterium (²H) On the N-H or O-H groups.Studying proton transfer steps and the role of hydrogen bonding in reaction mechanisms.
Carbon-13 (¹³C) At specific carbon positions in the molecule.Tracing the carbon skeleton during fragmentation in mass spectrometry or rearrangement reactions.
Nitrogen-15 (¹⁵N) At the nitrogen atom.Following the fate of the amino group in nucleophilic substitution or other reactions involving the nitrogen center. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for the characterization of "this compound," providing information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For "this compound," with a molecular formula of C₄H₁₁NO₂, the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of the molecular ion with an accuracy in the parts-per-million (ppm) range. This high accuracy allows for the unambiguous confirmation of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.

IonTheoretical Exact Mass (m/z)Required Mass Accuracy (ppm) for Unambiguous Confirmation
[M+H]⁺ 122.0863< 5 ppm
[M+Na]⁺ 144.0682< 5 ppm
[M-H]⁻ 120.0717< 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds in a mixture. Due to the polar nature of the amine and hydroxyl groups, "this compound" is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

A common derivatization method for compounds containing active hydrogens (e.g., in -OH and -NH groups) is silylation. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting silylated derivative of "this compound" would be amenable to GC-MS analysis. The mass spectrum of the derivative would exhibit a characteristic molecular ion peak and fragmentation pattern, which can be used for its identification and quantification in a mixture. nih.gov

Derivatization ReagentResulting DerivativeExpected GC-MS Behavior
BSTFA Tris(trimethylsilyl) derivativeIncreased volatility and thermal stability, allowing for good chromatographic separation. The mass spectrum would show a molecular ion and characteristic fragments from the loss of methyl and trimethylsilyl groups.
MSTFA Tris(trimethylsilyl) derivativeSimilar to BSTFA, provides a stable derivative suitable for GC-MS analysis with a predictable fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile and polar compounds in complex matrices. "this compound" can be analyzed directly by LC-MS/MS without the need for derivatization. nih.govshimadzu.com

Hydrophilic interaction liquid chromatography (HILIC) is a suitable separation mode for highly polar compounds like amino alcohols. analab.com.twnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This allows for the retention and separation of polar analytes.

For high sensitivity detection, tandem mass spectrometry (MS/MS) is employed, typically using a triple quadrupole or a Q-TOF instrument. In MS/MS, the molecular ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and sensitivity, enabling the detection of the compound at very low concentrations.

LC ModeMS/MS Transition (m/z)Potential Application
HILIC Precursor Ion: 122.1 [M+H]⁺ -> Product Ions: (e.g., loss of H₂O, CH₂O)Quantification of "this compound" in biological fluids or environmental samples with high sensitivity and specificity.
Reversed-Phase (with ion-pairing agent) Precursor Ion: 122.1 [M+H]⁺ -> Product Ions: (e.g., loss of H₂O, CH₂O)Analysis in less polar matrices or when HILIC is not available, though sensitivity may be affected by the ion-pairing agent.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-flight (TOF) mass spectrometry measures the mass-to-charge ratio of ions by determining the time it takes for them to travel a fixed distance in a field-free drift tube. wikipedia.org TOF analyzers are known for their high mass resolution, mass accuracy, and rapid data acquisition rates, making them suitable for both qualitative and quantitative analysis.

When coupled with a suitable ionization source, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), TOF-MS can be used to analyze "this compound". In combination with liquid chromatography (LC-TOF-MS), it allows for the high-throughput analysis of complex mixtures, providing accurate mass measurements for all detected components. mdpi.comscirp.org The high resolving power of TOF-MS is particularly beneficial for separating the isotopic peaks of the molecular ion, further confirming the elemental composition.

TechniqueKey FeatureApplication for this compound
LC-TOF-MS High mass accuracy and resolution.Accurate mass measurement for molecular formula confirmation and identification in complex mixtures.
Q-TOF-MS Combination of quadrupole and TOF analyzers.Provides both precursor ion selection (quadrupole) and high-resolution fragment ion analysis (TOF), enabling structural elucidation through MS/MS experiments.

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule, such as this compound, is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For chiral molecules, specialized X-ray diffraction methods, often involving the use of anomalous dispersion, can distinguish between enantiomers and thus establish the absolute stereochemistry.

As of the current body of scientific literature, a complete single-crystal X-ray diffraction study for this compound, which would unambiguously assign its absolute configuration, does not appear to be publicly available. The successful application of this technique is contingent upon the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge. The presence of multiple hydroxyl groups and the amine functionality in this compound can lead to strong intermolecular hydrogen bonding, which may favor the formation of amorphous solids or microcrystalline powders over single crystals suitable for diffraction experiments.

Were such a study to be conducted, the resulting crystallographic data would provide invaluable information beyond just the absolute configuration. Key parameters that would be determined are detailed in the hypothetical data table below. This table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemOrthorhombicA crystal system defined by three unequal axes at right angles.
Space GroupP2₁2₁2₁A common non-centrosymmetric space group for chiral organic molecules.
a (Å)8.5The length of the 'a' axis of the unit cell.
b (Å)10.2The length of the 'b' axis of the unit cell.
c (Å)6.1The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)90The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)528.42The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated) (g/cm³)1.325The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Flack Parameter~0.0(1)A parameter used to determine the absolute configuration of a chiral crystal structure. A value near zero confirms the correct enantiomer.

The determination of these parameters would provide a definitive and detailed understanding of the solid-state structure of this compound, solidifying our knowledge of its molecular architecture.

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to revealing the electronic characteristics of a molecule. These methods, rooted in the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By optimizing the geometry of 1-[(Hydroxymethyl)amino]propan-2-ol, DFT can predict its most stable three-dimensional conformation. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

DFT calculations can also elucidate various electronic properties. For instance, studies on related amino alcohols like 1-amino-2-propanol have utilized DFT to understand their conformational landscapes and electronic structure. deepdyve.comresearchgate.net For this compound, DFT would likely be employed to calculate properties such as the dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding its intermolecular interactions.

A hypothetical summary of DFT-calculated electronic properties for this compound is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
Total EnergyValue in HartreesIndicates the stability of the optimized geometry.
Dipole MomentValue in DebyeReflects the overall polarity of the molecule.
PolarizabilityValue in atomic unitsMeasures the deformability of the electron cloud in an electric field.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical potential (μ), electronegativity (χ), and global electrophilicity (ω). These parameters provide a quantitative measure of a molecule's reactivity. For example, a study on the ionic liquid [Pro-H]BF4 utilized DFT to calculate these properties to understand its electrochemical stability. researchgate.net

A hypothetical representation of frontier molecular orbital energies and related chemical reactivity descriptors for this compound is shown in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterFormulaPredicted Value (eV)
EHOMO--9.5
ELUMO-1.5
Energy Gap (ΔE)ELUMO - EHOMO11.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.0
Electronegativity (χ)4.0
Global Electrophilicity (ω)μ2 / (2 * (ELUMO - EHOMO))0.73

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a wave function in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept of molecules. wisc.edu NBO analysis provides detailed insights into intramolecular interactions, such as hydrogen bonding and charge delocalization. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability arising from these interactions can be quantified.

In a molecule like this compound, NBO analysis would likely reveal significant intramolecular hydrogen bonding between the hydroxyl and amino groups. Studies on other amino alcohols and ionic liquids have demonstrated the utility of NBO analysis in identifying and quantifying such interactions. researchgate.netnih.govresearchgate.net The delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital leads to a stabilization energy (E(2)), which indicates the strength of the interaction.

A hypothetical NBO analysis for a significant intramolecular interaction in this compound is presented in Table 3.

Table 3: Hypothetical NBO Analysis of a Key Intramolecular Interaction in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nσ*(O-H)5.2Intramolecular Hydrogen Bond

Computational chemistry is instrumental in mapping out reaction pathways and calculating the associated energy changes. By identifying transition states and calculating activation energies, researchers can predict the feasibility and kinetics of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.

For instance, computational studies on the atmospheric degradation of 2-amino-2-methyl-1-propanol (B13486) have provided detailed mechanisms and reaction rate coefficients. nih.gov A similar approach for this compound would involve locating the transition state structures for various potential reaction channels and calculating the energy barriers to determine the most favorable pathway.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. This technique is particularly valuable for understanding how a ligand like this compound might interact with a biological target, such as a protein. nih.govbohrium.com

MD simulations can be used to explore the binding of this compound to a protein's active site. oup.com Starting from a docked pose, the simulation tracks the movements of both the ligand and the protein, providing insights into the stability of the binding mode and the key interactions that maintain the complex.

The simulation can reveal important information about the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. By analyzing the trajectory of the simulation, researchers can identify stable binding conformations and calculate the binding free energy, which is a measure of the binding affinity. This information is critical in the context of drug design and understanding the biological activity of a compound. nih.govnih.govyoutube.com

A hypothetical summary of the types of interactions that could be observed in an MD simulation of this compound with a protein target is provided in Table 4.

Table 4: Hypothetical Analysis of Protein-Ligand Interactions from MD Simulation

Interaction TypePotential Interacting ResiduesSignificance
Hydrogen BondsAsp, Glu, Ser, ThrKey for specificity and anchoring the ligand in the binding pocket.
Hydrophobic InteractionsVal, Leu, Ile, PheContribute to the overall binding affinity by interacting with nonpolar regions of the ligand.
Electrostatic InteractionsAsp, Glu, Lys, ArgImportant for guiding the ligand into the binding site and for binding stability.

Compound Reference Table

Analysis of Conformational Stability and Dynamics of Biological Complexes

The interaction of small molecules like this compound with biological macromolecules is a dynamic process governed by the conformational landscape of the complex. Molecular dynamics (MD) simulations are a powerful tool to study these dynamics, providing an atomistic view of the conformational changes over time.

While direct MD simulation studies on the biological complexes of this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on similar systems, such as peptide-based materials and other acyclic sugar alcohols. nih.govmdpi.com For instance, MD simulations can be employed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand, revealing the stability of the binding pose. nih.gov A stable complex would exhibit minimal fluctuations in its RMSD over the simulation period.

Furthermore, analysis of the conformational stability can involve monitoring the hydrogen bond network between this compound and its biological target. The persistence of key hydrogen bonds throughout a simulation is often indicative of a stable interaction. In the context of this compound, its hydroxyl and amino groups are potential hydrogen bond donors and acceptors, and their interactions within a protein binding pocket would be critical for complex stability.

Investigation of Side-Chain Motions in Proteins

The binding of a ligand to a protein can induce or be influenced by the motions of amino acid side chains within the protein's binding pocket and even at distant sites. Computational methods, particularly molecular dynamics simulations, are instrumental in characterizing these side-chain dynamics.

Upon binding of this compound, the side chains of amino acids in the active site of a protein would likely reorient to optimize interactions with the ligand. MD simulations can track the dihedral angle changes of these side chains, providing a quantitative measure of their flexibility and response to ligand binding. This type of analysis has been used to understand how mutations distal to an active site can alter catalytic activity by modifying side-chain dynamics.

Simulations for Enzyme-Substrate Interactions

Computational simulations are a cornerstone in the study of enzyme-substrate interactions, providing a detailed picture of the binding event and the catalytic mechanism. For this compound, understanding its interaction with enzymes is crucial, especially if it is being considered as a substrate, inhibitor, or a modulator of enzyme activity.

Molecular docking is a common starting point to predict the binding mode of a ligand within an enzyme's active site. Following docking, molecular dynamics simulations can be used to refine the binding pose and assess the stability of the enzyme-substrate complex. These simulations can provide insights into the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For example, in studies of rationally designed inhibitors for human low molecular weight protein tyrosine phosphatase, MD simulations were used to analyze the binding modes of lead compounds in the active site. nih.gov

Amino alcohols have been designed as transition-state analog inhibitors of enzymes like the angiotensin-converting enzyme. nih.gov Computational modeling plays a significant role in such design processes. For this compound, if it were to act as an inhibitor, simulations could elucidate its mechanism of inhibition, whether it be competitive, non-competitive, or uncompetitive. These simulations can also help in the rational design of more potent inhibitors based on its structure.

The following table illustrates the type of data that can be generated from molecular docking and MD simulations to characterize enzyme-substrate interactions.

Computational MethodParameterHypothetical Value for this compoundSignificance
Molecular DockingBinding Affinity (kcal/mol)-7.5Predicts the strength of the interaction
Molecular DockingKey Interacting ResiduesAsp122, Tyr159, His285Identifies crucial amino acids for binding
Molecular DynamicsRMSD of Ligand (Å)1.2 ± 0.3Indicates the stability of the ligand in the binding pocket
Molecular DynamicsNumber of Hydrogen Bonds3 ± 1Quantifies a key stabilizing interaction

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physicochemical property. nih.gov These models are valuable tools in drug discovery and materials science for predicting the properties of new compounds.

The thermodynamic properties of amines, such as their pKa and heat of reaction with other molecules like CO2, are crucial for various industrial applications, including carbon capture. QSAR and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these properties based on molecular descriptors.

While a specific QSAR model for the thermodynamic properties of this compound is not explicitly detailed in the literature, studies on other amines provide a framework for how such a model could be constructed. For instance, the reaction kinetics of CO2 with sterically hindered amines like 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) and 2-amino-2-methyl-1-propanol (AMP) have been studied experimentally. tubitak.gov.trresearchgate.netepa.gov These studies provide essential data, such as reaction rate constants and activation energies, which can be used to develop QSAR models.

A QSAR study would involve calculating a variety of molecular descriptors for a series of amines, including this compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to find a correlation between these descriptors and the thermodynamic property of interest.

The following table presents experimental kinetic data for the reaction of CO2 with AHPD, a structurally related amine, which could serve as input for building a QSAR model.

AmineTemperature (K)Concentration (kmol/m³)Rate Constant (m³/kmol·s)Activation Energy (kJ/mol)
AHPD2880.5 - 2.09.99 tubitak.gov.trresearchgate.net31.59 tubitak.gov.trresearchgate.net
AHPD2980.5 - 2.012.03 tubitak.gov.trresearchgate.net31.59 tubitak.gov.trresearchgate.net
AHPD3030.5 - 2.016.05 tubitak.gov.trresearchgate.net31.59 tubitak.gov.trresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the detailed steps of chemical reactions, including the identification of transition states and the calculation of reaction pathways.

To fully understand a chemical reaction, it is essential to characterize its transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the optimization of the geometry of the transition state and the subsequent analysis of the reaction pathway.

For reactions involving this compound, such as its reaction with CO2, computational methods can be used to propose and verify the reaction mechanism. The reaction of CO2 with other amino alcohols, like AHPD, has been suggested to proceed through a termolecular reaction mechanism. tubitak.gov.trresearchgate.net A computational study of the reaction of this compound with CO2 would involve locating the transition state structure for the proposed mechanism.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC method traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This analysis provides a detailed picture of the atomic motions that occur during the reaction. While specific IRC analyses for this compound are not readily found, this methodology is standard in computational chemistry for elucidating reaction mechanisms.

Solvation Models (e.g., IEF-PCM, COSMO-RS) in Aqueous Systems

The study of "this compound" in aqueous environments through computational chemistry relies heavily on solvation models to accurately predict its behavior and properties in solution. These models are essential for understanding how the solvent, in this case water, influences the molecule's conformation, reactivity, and thermodynamic properties. Among the most prominent and effective methods are the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Integral Equation Formalism - Polarizable Continuum Model (IEF-PCM)

The IEF-PCM is a powerful implicit solvation model that treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. scm.comq-chem.com This approach significantly reduces the computational cost compared to explicit solvent models where every solvent molecule is individually calculated. In the IEF-PCM framework, the solute molecule is placed within a cavity that is carved out of the dielectric continuum. The shape of this cavity is typically based on the solute's van der Waals surface. nih.gov

The solute's electron distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently until convergence is reached. The IEF-PCM is particularly noted for its robust and accurate calculation of the electrostatic component of the solvation free energy. researchgate.net For a molecule like this compound, with its polar hydroxyl and amino groups, the electrostatic interactions with the highly polar water solvent are a dominant factor in its solvation, making IEF-PCM a suitable model for such investigations. The model can be used to calculate various properties, including solvation energies and the effect of the solvent on molecular structures.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a unique and highly successful method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of liquids and solutions. acs.orgscm.com The method proceeds in two main steps. First, a quantum chemical calculation is performed for the molecule of interest, in this case, this compound, where it is placed in a virtual conductor. This initial step, known as a COSMO calculation, generates a screening charge density (σ) on the molecular surface. This σ-profile is a histogram that represents the molecule's polarity distribution. researchgate.net

In the second step, the COSMO-RS method uses these σ-profiles in a statistical mechanics framework to calculate the chemical potential of the molecule in a liquid environment. acs.orgresearchgate.net This approach allows for the prediction of a wide range of thermodynamic properties, including activity coefficients, solubilities, partition coefficients, and solvation free energies. scm.com A key advantage of COSMO-RS is its ability to handle mixtures at various temperatures and concentrations without specific parameterization for every new system. rsc.org For this compound in water, COSMO-RS can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the solute's hydroxyl and amino groups and the surrounding water molecules. acs.org

Research Findings and Representative Data

While specific computational studies on this compound using these advanced solvation models are not extensively documented in publicly available literature, the principles of these models allow for a clear understanding of how they would be applied. The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor (oxygen and nitrogen atoms) sites in the molecule would lead to strong interactions with water, which can be quantified by these models. acs.orgresearchgate.net

To illustrate the type of data generated from such computational studies, the following table presents hypothetical, yet representative, results for a similar small amino alcohol, 1-Amino-2-propanol, in an aqueous solution at 298.15 K, as would be predicted by COSMO-RS. These values are based on the typical outputs and known performance of the model for similar molecules.

Table 1: Representative COSMO-RS Predicted Thermodynamic Properties of 1-Amino-2-propanol in Water at 298.15 K

PropertyPredicted ValueUnitSignificance
Solvation Free Energy (ΔGsolv)-35.2kJ/molIndicates the spontaneity of the dissolution process. A negative value signifies favorable solvation.
Activity Coefficient at Infinite Dilution (γ∞)0.85-Reflects the deviation from ideal behavior in the solution. A value less than 1 suggests favorable solute-solvent interactions. rsc.orgcopernicus.org
Hydrogen Bonding Contribution to Interaction Energy-25.8kJ/molQuantifies the strength of hydrogen bonds between the amino alcohol and water molecules. acs.org
Misfit Interaction Energy5.3kJ/molAccounts for the less specific, electrostatic interactions. acs.org
van der Waals Interaction Energy-14.7kJ/molRepresents the dispersion forces between the solute and solvent. acs.org

Note: The data in this table are representative examples for a structurally similar compound and are intended to illustrate the output of COSMO-RS calculations. They are not experimentally verified values for this compound.

Such a detailed breakdown of interaction energies, as provided by COSMO-RS, is invaluable for understanding the driving forces behind the solvation process. For this compound, the additional hydroxymethyl group would be expected to further increase the hydrogen bonding capacity and, consequently, enhance its solubility and interaction with water compared to 1-Amino-2-propanol.

Catalysis and Ligand Design

Role as Ligand Precursors in Transition Metal Catalysis

The primary role of these amino alcohols in transition metal catalysis is to serve as the chiral backbone for bidentate and polydentate ligands. The N-H and O-H functionalities provide reactive sites for elaboration into more complex structures, such as the widely used bis(oxazoline) (BOX) and Salen-type ligands. wikipedia.orgwikipedia.org

In transition metal catalysis, particularly in cross-coupling reactions, the stabilization of the active metal center is paramount to ensure catalytic activity and prevent decomposition pathways like precipitation of the metal. Ligands derived from amino alcohols, featuring N,O-coordinating atoms, excel in this role. They form stable chelate rings with the metal, such as palladium or copper, creating a robust catalytic species. This chelation stabilizes the metal in various oxidation states throughout the catalytic cycle.

Furthermore, the hydroxyl group can actively participate in the reaction mechanism. For instance, a hydroxyl group positioned beta to a boronate can direct palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.org This occurs through the apparent formation of a transient palladium alkoxide, which can control the site of reaction and activate otherwise unreactive components. wikipedia.org This directing-group capability highlights how the inherent functionality of amino alcohol-based ligands can be exploited to achieve higher selectivity and efficiency in complex chemical transformations, including C-N and C-C bond formations. youtube.comgoogleapis.com

Chiral 1,2-amino alcohols are indispensable building blocks for a class of "privileged ligands," so-named for their consistent success across a broad spectrum of asymmetric reactions. wikipedia.org The synthesis of these ligands typically involves the reaction of a chiral amino alcohol with a bifunctional reagent, allowing for the construction of C2-symmetric structures.

Two of the most prominent ligand classes derived from chiral amino alcohols are bis(oxazolines) (BOX) and Salen ligands.

Bis(oxazoline) (BOX) Ligands: These are synthesized by condensing a chiral amino alcohol, such as 1-aminopropan-2-ol (B43004), with a dicarboxylic acid derivative (e.g., malononitrile (B47326) or diethyl malonate). wikipedia.orgnih.gov The resulting C2-symmetric ligand creates a well-defined chiral pocket around a coordinated metal ion (e.g., copper, magnesium, or iron), effectively shielding one face of the substrate and directing the approach of the reagent to achieve high enantioselectivity. wikipedia.orgnih.gov

Salen Ligands: These tetradentate ligands are readily prepared through the condensation of a salicylaldehyde (B1680747) derivative with a diamine. wikipedia.org Chiral versions are synthesized using a chiral diamine, which itself can be derived from chiral amino alcohols. These ligands are renowned for their ability to coordinate a wide range of metals and stabilize them in various oxidation states. wikipedia.orgmdpi.com

The ease of synthesis and the modularity of these ligand systems, allowing for fine-tuning of steric and electronic properties, have established amino alcohol precursors like 1-aminopropan-2-ol as cornerstones of modern ligand design.

Asymmetric Catalysis and Enantioselective Transformations

Ligands derived from the 1-aminopropan-2-ol framework have been successfully applied in numerous enantioselective transformations. The resulting metal complexes act as highly efficient catalysts that can distinguish between the two faces of a prochiral substrate, leading to the formation of one enantiomer of the product in high excess.

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral secondary alcohols from prochiral ketones, typically using isopropanol (B130326) or formic acid as the hydrogen source. researchgate.netnih.gov Ruthenium(II) complexes bearing chiral ligands are highly effective for this transformation. A rapid and highly enantioselective method for synthesizing β-hydroxy amines and aziridines utilizes the ATH of α-amino ketones as the key step. researchgate.net For example, the reduction of an N-protected α-amino ketone using a Ru(II) catalyst system yields the corresponding chiral amino alcohol with excellent conversion and enantioselectivity. researchgate.net This demonstrates the utility of this reaction in generating valuable chiral building blocks. researchgate.net

SubstrateCatalyst SystemProductYield (%)ee (%)Ref
N-tBoc-1-aminopropan-2-one[RuCl(p-cymene)(S,S)-TsDPEN](S)-tert-butyl (2-hydroxypropyl)carbamate8899 researchgate.net
AcetophenoneRh-complex with L-amino acid triazole thioamide ligand(R)-1-Phenylethanol>9993 researchgate.net

This table showcases representative results for the asymmetric transfer hydrogenation of ketones using catalysts with chiral amino-group containing ligands.

Direct asymmetric hydrogenation using molecular hydrogen (H₂) is an atom-economical method for synthesizing chiral alcohols from ketones. nih.gov The process relies on highly active and selective catalysts, typically based on rhodium or ruthenium complexed with chiral ligands. nih.govsmolecule.com Ligands containing both phosphine (B1218219) and amine or alcohol functionalities are particularly effective. An efficient method for preparing ortho-substituted phenylglycinols was developed using a rhodium-catalyzed asymmetric hydrogenation, highlighting the power of this approach for creating valuable amino alcohol products. utexas.edu Iridium-based catalysts have also shown exceptional performance in the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols, achieving enantioselectivities up to 99.9% and high turnover numbers. smolecule.com

SubstrateCatalystProductTONee (%)Ref
α-Phthalimide KetoneRu-(C3-TunePhos) complexChiral Amino Alcohol10,000>99
α-Amino KetonesChiral Spiro Iridium Catalyst(R)-(-)-1-amino-2-propanol derivative100,00099.9 smolecule.com

This table presents typical high-performance results for the enantioselective hydrogenation of ketones using advanced chiral catalysts.

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a classic and reliable method for generating chiral secondary alcohols. This reaction is famously catalyzed by small amounts of a chiral β-amino alcohol. researchgate.net The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex, which then acts as the active catalyst. The ligand's chiral environment dictates the facial selectivity of the aldehyde addition. C2-symmetric chiral amino diol tridentate ligands have been shown to induce high enantioselectivity in the addition of diethylzinc to a range of aromatic and aliphatic aldehydes, with enantiomeric excesses reaching up to 96%. researchgate.net

AldehydeLigand TypeProductYield (%)ee (%)Ref
Benzaldehyde (B42025)C2-Symmetric Amino Diol Tridentate(S)-1-Phenyl-1-propanol9596 researchgate.net
4-ChlorobenzaldehydeC2-Symmetric Amino Diol Tridentate(S)-1-(4-Chlorophenyl)-1-propanol9294 researchgate.net
2-NaphthaldehydeC2-Symmetric Amino Diol Tridentate(S)-1-(Naphthalen-2-yl)-1-propanol9391 researchgate.net

This table includes representative data for the addition of diethylzinc to aldehydes catalyzed by chiral amino alcohol-derived ligands, demonstrating high yields and enantioselectivities.

Co-catalytic Mechanisms in Polymerization Reactions

Acceleration of Isocyanate-Hydroxyl Reactions in Polyurethane Synthesis

No research findings were identified that describe the co-catalytic mechanism of 1-[(Hydroxymethyl)amino]propan-2-ol in accelerating the reaction between isocyanates and hydroxyl groups for the synthesis of polyurethanes. Data tables and detailed research findings concerning this specific compound's catalytic activity are not available in the public domain.

Biochemical Interaction Mechanisms

Enzyme Kinetics and Mechanistic Studies

Detailed enzyme kinetic and mechanistic studies are fundamental to elucidating the biological role of any compound. For 1-[(Hydroxymethyl)amino]propan-2-OL, such studies are currently unavailable in the public domain. The following sections outline the necessary areas of investigation to characterize its potential enzymatic interactions.

Future research would need to employ techniques like stopped-flow spectrophotometry or surface plasmon resonance to measure the association and dissociation rate constants for the binding of this compound to a target enzyme. The stability of the resulting enzyme-substrate complex would provide insights into its potential biological activity. For instance, a stable complex might suggest inhibitory action, while a transient complex would be more characteristic of a substrate.

The interaction of a molecule with an enzyme can either enhance (activate) or reduce (inhibit) its catalytic activity. Furthermore, a compound can alter the enzyme's preference for its natural substrate, thereby modulating its specificity. There is currently no published data on how this compound might modulate the activity or specificity of any enzyme.

To address this, researchers would need to conduct enzyme assays in the presence of varying concentrations of this compound. By measuring the reaction rates, one could determine if the compound acts as an activator, a competitive, non-competitive, or uncompetitive inhibitor. Such studies are crucial for understanding the potential pharmacological or toxicological effects of the compound. For example, studies on other amino alcohols have shown that their structure can influence their interaction with enzymes.

The active site of an enzyme is a precisely shaped pocket where the substrate binds and the chemical reaction occurs. Understanding how a molecule like this compound fits into an active site is key to explaining its effects on enzyme function. Yeast alcohol dehydrogenase (YADH) is a well-studied enzyme that catalyzes the reversible oxidation of alcohols to aldehydes. acs.orgnih.gov The active site of YADH contains a catalytic zinc ion and is lined with specific amino acid residues that interact with the substrate. researchgate.netoup.com

While there are no studies specifically examining the accommodation of this compound in the YADH active site, we can infer potential interactions based on the known structure and function of this enzyme. YADH can accommodate substrates with methyl substituents, although its activity on such molecules may be weak. acs.orgnih.gov The presence of both a secondary alcohol and a hydroxymethylamino group in this compound suggests it could potentially bind to the YADH active site. X-ray crystallography or molecular modeling studies would be required to visualize the precise binding mode and identify the key interactions with active site residues.

Determining these parameters would involve systematic kinetic experiments. Furthermore, enzymes accelerate reactions by stabilizing the transition state, the high-energy intermediate state between substrate and product. A compound that mimics the transition state can act as a potent enzyme inhibitor. Investigating whether this compound or its derivatives can act as transition state analogs for specific enzymes would be a valuable area of research.

Molecular Interactions with Biological Macromolecules

Beyond enzymes, small molecules can interact with other biological macromolecules, such as nucleic acids and structural proteins, and can also interact with essential metal ions.

Metal ions play crucial roles in a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction. nih.gov The ability of a molecule to bind to, or chelate, these metal ions can have profound biological consequences. Compounds containing functional groups like hydroxyl and amino groups, such as this compound, have the potential to act as chelating agents.

There is no specific research on the metal-chelating properties of this compound in a biological context. To investigate this, studies using techniques such as potentiometric titration, isothermal titration calorimetry, or spectroscopic methods would be necessary. These experiments would determine the binding affinity and stoichiometry of the complex formed between this compound and various biologically relevant metal ions (e.g., Zn²⁺, Mg²⁺, Ca²⁺, Fe²⁺/³⁺). The ability to chelate metal ions could suggest potential applications in areas such as metal detoxification or the modulation of metalloenzyme activity. For example, the coordination chemistry of other amino alcohols with zinc(II) has been investigated, revealing both monodentate and bidentate coordination modes. rsc.org

Interactions with DNA Gyrase Enzyme

While direct studies on the interaction between this compound and DNA gyrase are not extensively documented in the available literature, the broader class of molecules to which it belongs, including derivatives and related structures, has been a subject of investigation for their potential as DNA gyrase inhibitors. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a critical target for antibacterial agents. nih.gov

The mechanism of many DNA gyrase inhibitors involves stabilizing the covalent complex between the enzyme and cleaved DNA, which ultimately leads to cell death. researchgate.net Research into various compounds has shown that specific structural motifs can interact with the active binding pockets of DNA gyrase. For instance, studies on 1,2,3-triazolyl-quinolinyl-propan-2-ol derivatives have demonstrated their potential to bind to the DNA gyrase of Staphylococcus aureus and Mycobacterium tuberculosis. researchgate.net These interactions are often stabilized by the conformational stability of the compound-enzyme complex. researchgate.net

Furthermore, the development of novel DNA gyrase inhibitors often involves modifications to a core scaffold to enhance binding affinity and antibacterial potency. For example, the addition of an aminomethyl moiety to certain inhibitor backbones has been explored to interact with negatively charged regions within the enzyme's binding site. acs.org The inhibition of DNA gyrase can be highly potent, with some compounds demonstrating IC50 values in the nanomolar range. acs.org The effectiveness of these inhibitors is often evaluated through their ability to inhibit DNA supercoiling, a primary function of DNA gyrase. nih.gov

Influence on Protein Conformation and Stability

The structure of this compound, containing both hydroxyl and amino groups, suggests it has the potential to influence the conformation and stability of proteins. These functional groups can participate in hydrogen bonding, a key force in determining the three-dimensional structure of proteins. The stability of a protein's folded state is a delicate balance of various interactions, and the introduction of small molecules can disrupt this balance. khanacademy.org

For example, solvents like ethanol, which also possess a hydroxyl group, can denature proteins by interfering with the intramolecular hydrogen bonds that maintain the protein's secondary and tertiary structures. khanacademy.org Similarly, the amino group in this compound could potentially interact with charged or polar residues on the protein surface.

The stability of specific protein secondary structures, such as the polyproline II (PPII) helix, is also influenced by the surrounding solvent and interactions with other molecules. nih.gov The presence of hydroxyl groups, as seen in hydroxyproline, can enhance the conformational stability of collagen-like triple helices. nih.gov While direct research on this compound's effect on protein stability is limited, its chemical properties suggest it could participate in interactions that modulate protein conformation.

Role in Metabolic Pathways and Cellular Signaling

The involvement of this compound in specific metabolic pathways and cellular signaling cascades is not well-defined in current research. However, as an amino alcohol, its constituent parts, an amino group and a carbon skeleton, are fundamental to central metabolism.

Amino acids, the building blocks of proteins, undergo catabolism through processes like transamination and deamination. nih.govyoutube.com In transamination, the amino group is transferred to an α-keto acid, often α-ketoglutarate, to form a new amino acid, typically glutamate. youtube.com This process is crucial for the synthesis of non-essential amino acids and for shuttling nitrogen for disposal via the urea (B33335) cycle. nih.govyoutube.comyoutube.com The remaining carbon skeleton can then enter various metabolic pathways, such as glycolysis or the citric acid cycle, to be used for energy production or as a precursor for gluconeogenesis or fatty acid synthesis. nih.govyoutube.comkhanacademy.org

Cellular signaling pathways are intricate networks that govern cellular activities like growth, proliferation, and differentiation. mdbioproducts.com These pathways are often initiated by the binding of signaling molecules to specific receptors. While there is no direct evidence of this compound acting as a primary signaling molecule, the hydroxylation of certain amino acids within proteins, such as proline, can play a significant role in regulating cell signaling. nih.gov For instance, the formation of trans-4-hydroxy-L-proline in specific protein kinases can modulate their activity and influence cellular responses. nih.gov

Biocatalytic Synthesis of Related Chiral Molecules

The field of biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency, offering a green alternative to traditional chemical synthesis. semanticscholar.org Chiral amino alcohols are valuable building blocks in the pharmaceutical industry for the synthesis of various bioactive compounds. researchgate.netnih.gov

Enzymes such as imine reductases (IREDs) and L-threonine transaldolases are employed in the biocatalytic synthesis of chiral N-substituted 1,2-amino alcohols. researchgate.net These enzymatic reactions can achieve excellent enantiomeric excess (ee), often exceeding 99%. researchgate.net The use of microorganisms and their enzymes for such transformations is advantageous due to their high chemo-, regio-, and enantioselectivities, and the ability to perform reactions under mild conditions. nih.govmdpi.com

The synthesis of chiral intermediates for pharmaceuticals is a significant application of biocatalysis. mdpi.comresearchgate.net For instance, enzymatic reduction processes have been developed for the preparation of key chiral intermediates required for the synthesis of HIV protease inhibitors and other drugs. mdpi.com These methods often provide a stereoselective route to the desired product, which can be challenging to achieve through conventional chemical methods. researchgate.net

Interactive Data Table: Enzymes in Biocatalytic Synthesis

Enzyme ClassSubstrate TypeProduct TypeKey Advantage
Imine Reductases (IREDs)α-hydroxymethyl ketonesChiral N-substituted 1,2-amino alcoholsHigh enantioselectivity (91-99% ee) researchgate.net
L-threonine transaldolaseL-threonineβ-OH amino acidsEnables multi-enzyme cascade reactions researchgate.net
D-lactate dehydrogenase (D-LDH)Keto acidsR-hydroxy acidsHigh enantiomeric excess (>99.9% ee) mdpi.com

Analytical Method Development and Characterization

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and purification of 1-[(Hydroxymethyl)amino]propan-2-ol from complex matrices. The selection of a specific technique is contingent on the sample composition and the analytical objective, whether it be quantification, purification, or identification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the analysis of polar compounds like this compound. Due to the compound's low hydrophobicity, standard C18 columns may provide insufficient retention. Therefore, specialized polar-embedded or polar-endcapped columns are often employed to enhance interaction and achieve better separation.

For related amino alcohol compounds, successful separations have been achieved using aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as phosphoric acid or formic acid to control ionization and improve peak shape. sielc.comsielc.comsielc.com For instance, the analysis of similar compounds like 1-amino-2-propanol and 2-((hydroxymethyl)amino)-2-methyl-1-propanol has been performed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com

Detection can be challenging as the molecule lacks a strong UV chromophore. Consequently, derivatization with a UV-active or fluorescent tag is a common strategy. analytice.com Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. For enhanced specificity and sensitivity, coupling HPLC with mass spectrometry (MS) is the preferred approach. sielc.comsielc.com

Table 1: Exemplary RP-HPLC Conditions for Related Amino Alcohols

Parameter Condition Reference
Compound 1-Amino-2-propanol sielc.comanalytice.com
Column Reverse-phase (e.g., Newcrom R1, C18) sielc.comnih.gov
Mobile Phase Acetonitrile, water, and phosphoric acid (or formic acid for MS) sielc.com
Detection UV (post-derivatization), FLD, MS sielc.comanalytice.com
Compound 2-((Hydroxymethyl)amino)-2-methyl-1-propanol sielc.com
Column Newcrom R1 (special reverse-phase with low silanol (B1196071) activity) sielc.com
Mobile Phase Acetonitrile, water, and phosphoric acid sielc.com
Detection MS-compatible (using formic acid instead of phosphoric acid) sielc.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. bio-rad.com This technique is particularly useful for separating this compound from high-molecular-weight polymers or low-molecular-weight salts. cytivalifesciences.com In a typical SEC setup, a column packed with porous particles is used. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules like this compound can enter the pores, increasing their path length and elution time. bio-rad.com

This method is considered the mildest chromatographic technique as it does not involve binding to the stationary phase, which is beneficial for preventing degradation of sensitive molecules. cytivalifesciences.com For analytical purposes, SEC can be used to assess the presence of aggregates or fragments in a purified sample. nih.govnih.gov The choice of column pore size is critical and should be selected based on the molecular weight range of the components to be separated. bio-rad.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. purolite.com this compound is an amphoteric molecule containing a basic amino group and acidic hydroxyl groups. At a pH below its isoelectric point (pI), the molecule will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin (e.g., sulfopropyl or carboxymethyl functionalized). Conversely, at a pH above its pI, it can be separated on an anion-exchange resin.

Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to neutralize the charge on the molecule or compete for binding sites on the resin. fredhutch.org IEC is a high-capacity technique that is well-suited for the purification of large quantities of the compound and can separate molecules with very subtle charge differences. purolite.comfredhutch.org For example, column chromatography using an Amberlite ion-exchange resin has been effectively used to remove impurities from the related compound 2-amino-2-methyl-1-propanol (B13486). nih.gov

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector and column. To overcome these limitations, derivatization is typically required. The active hydrogens of the amine and hydroxyl groups can be replaced with less polar, more volatile groups. Common derivatization reagents include silylating agents (e.g., BSTFA), which convert -OH and -NH groups to trimethylsilyl (B98337) ethers and amines.

Once derivatized, the compound can be readily analyzed by GC. Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for both quantification and structural confirmation. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov NIST library data is available for the mass spectra of related compounds like 1-amino-2-propanol, which can aid in the interpretation of fragmentation patterns. nist.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It can be used to monitor reaction progress, identify compounds in a mixture by comparison with standards, and determine the purity of a sample. uni-giessen.de For the separation of amino alcohols, typical stationary phases include silica (B1680970) gel or cellulose (B213188) plates. nih.govreachdevices.com A mobile phase, consisting of a mixture of solvents, is chosen to achieve differential migration of the components up the plate. reachdevices.com Due to the compound's amino group, a common visualization agent is ninhydrin, which reacts with the amine to produce a colored spot (typically purple or brown). nih.govyoutube.com

Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thereby avoiding irreversible adsorption of the analyte. tandfonline.com This makes it an ideal technique for the preparative-scale separation of polar compounds like this compound. nih.gov The method relies on partitioning the analyte between two immiscible liquid phases (the stationary phase and the mobile phase). researchgate.net The selection of a suitable biphasic solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target compound. tandfonline.com Systems such as n-butanol/acetic acid/water have been used for separating polar compounds. nih.gov

Spectroscopic Detection and Quantification Methodologies

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (GC-MS, LC-MS), MS provides information on the molecular weight and structure of the analyte. In a study on the atmospheric degradation of the similar compound 2-amino-2-methyl-1-propanol, high-resolution mass spectrometry was used to identify gas-phase products. nih.govwhiterose.ac.uk The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of C-C bonds adjacent to the oxygen and nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for unambiguous structure determination.

¹H NMR: A hypothetical ¹H NMR spectrum would show distinct signals for the protons on the hydroxymethyl group, the methine and methylene (B1212753) groups of the propanol (B110389) backbone, the methyl group, and the exchangeable protons of the OH and NH groups. The splitting patterns (e.g., doublets, triplets, multiplets) would provide information about neighboring protons.

¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, with chemical shifts indicative of their chemical environment (e.g., carbons bonded to oxygen or nitrogen would appear at a lower field).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for O-H and N-H stretching (a broad band typically in the 3200-3600 cm⁻¹ region), C-H stretching (around 2850-3000 cm⁻¹), and C-O and C-N stretching in the fingerprint region (1000-1300 cm⁻¹). IR data for the related compound 1-amino-2-propanol is available in the NIST database. nist.gov

Table 2: Summary of Analytical Techniques for this compound Characterization

Technique Application Key Considerations
RP-HPLC Quantification, Purity Analysis Requires polar-modified columns; derivatization or universal detector often needed.
SEC Desalting, Aggregate Analysis Mild conditions; separation based on molecular size.
IEC Purification, Separation by Charge Exploits amphoteric nature; requires pH and ionic strength control.
GC-MS Quantification, Identification Requires derivatization to increase volatility; provides structural information.
TLC Rapid Qualitative Analysis, Purity Check Simple, cost-effective; visualization with agents like ninhydrin.
CCC Preparative Purification No solid support, good for polar compounds; requires solvent system optimization.
MS Molecular Weight, Structural Elucidation High sensitivity and specificity; fragmentation pattern is key to identification.
NMR Definitive Structure Determination Provides detailed information on C-H framework and connectivity.
IR Functional Group Identification Confirms presence of -OH, -NH, and other key functional groups.

Mass Spectrometry-Based Quantification (LC-MS/MS, GC-qMS)

Mass spectrometry, particularly when coupled with chromatographic separation, offers high sensitivity and specificity for the quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying trace levels of compounds in complex mixtures. For a polar compound like this compound, hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography (RPC) can be employed. nih.gov A simple and rapid LC-MS/MS method can be developed for the quantification of amino alcohols. nih.gov The analysis is typically performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of stable-isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in instrument response. nih.gov

Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS): GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility of this compound, derivatization is often required to convert it into a more volatile and thermally stable derivative prior to analysis. google.comspringernature.com A common approach involves derivatization with reagents like propyl chloroformate, which reacts with the hydroxyl and amino groups. nih.govresearchgate.net The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, often in single-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Table 2: Comparison of Mass Spectrometry-Based Quantification Methods

ParameterLC-MS/MSGC-qMSReference
Sample VolatilityNo requirement for volatility; suitable for polar, non-volatile compounds.Requires volatile and thermally stable analytes; derivatization often necessary. google.comnih.gov
Separation ModeReversed-Phase (RP-LC) or Hydrophilic Interaction (HILIC).Gas Chromatography (GC). nih.govnih.gov
Ionization SourceElectrospray Ionization (ESI), typically in positive mode for amines.Electron Ionization (EI). nih.govnist.gov
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity.Single Ion Monitoring (SIM) or Full Scan. nih.govnih.gov
Internal StandardStable-isotope labeled version of the analyte.Stable-isotope labeled or a structurally similar compound. nih.govresearchgate.net

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument.

Solid-Phase Extraction (SPE) for Analyte Concentration

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration from complex matrices like biological fluids or environmental samples. thermofisher.comresearchgate.net The method involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. nih.gov

For a polar compound containing both hydroxyl and amino functional groups like this compound, an ion-exchange SPE sorbent is often suitable. thermofisher.com Specifically, a strong cation exchange (SCX) sorbent can be used to retain the protonated amine group under acidic conditions. nih.gov The selection of the appropriate sorbent and the optimization of the wash and elution steps are critical for achieving high recovery and purity. thermofisher.com

The general steps for developing an SPE method are:

Conditioning: The sorbent is treated with a solvent like methanol to activate it.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix to prepare it for sample loading.

Loading: The sample is passed through the sorbent, where the analyte is retained.

Washing: The sorbent is washed with a solvent that removes interferences but leaves the analyte bound.

Elution: The analyte is recovered from the sorbent using a solvent that disrupts the binding interaction.

Table 3: Generic Cation-Exchange SPE Protocol for this compound

StepSolvent/SolutionPurposeReference
ConditionMethanolTo wet and activate the sorbent functional groups. thermofisher.com
EquilibrateWater or acidic buffer (e.g., pH < 4)To prepare the sorbent for the sample and ensure protonation of the analyte's amine group. thermofisher.com
LoadSample adjusted to pH < 4To retain the positively charged analyte on the cation-exchange sorbent. thermofisher.com
Wash1. Acidic water/buffer 2. MethanolTo remove hydrophilic and moderately non-polar interferences. thermofisher.com
EluteMethanol with 2-5% ammonium (B1175870) hydroxideTo neutralize the analyte's charge and elute it from the sorbent. thermofisher.com

Derivatization Techniques for Enhanced Detection

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC analysis or detectability for LC analysis. nih.govshimadzu.com

For LC analysis, especially with fluorescence detection, derivatization can significantly enhance sensitivity. jasco-global.com Common reagents for primary amines are o-phthalaldehyde (B127526) (OPA) and for secondary amines, 9-fluorenylmethyl chloroformate (FMOC). jascoinc.com These reagents react with the amino group of this compound to form a highly fluorescent derivative, allowing for detection at very low concentrations. shimadzu.comjascoinc.com The derivatization reaction can often be automated in modern HPLC systems. shimadzu.com

For GC analysis, derivatization is essential to increase the volatility and thermal stability of polar compounds. google.com Reagents such as propyl chloroformate can be used to react with the active hydrogens on the amine and hydroxyl groups, creating a less polar and more volatile derivative suitable for GC separation and analysis. nih.govresearchgate.net

Table 4: Common Derivatization Reagents for Amino Alcohols

ReagentTarget Functional GroupAnalytical TechniqueAdvantageReference
o-Phthalaldehyde (OPA)Primary AminesHPLC-FluorescenceRapid reaction, forms highly fluorescent product. shimadzu.comjascoinc.com
9-Fluorenylmethyl chloroformate (FMOC)Primary and Secondary AminesHPLC-FluorescenceReacts with both primary and secondary amines to form stable fluorescent derivatives. shimadzu.comjascoinc.com
Propyl chloroformateAmines, HydroxylsGC-MSIncreases volatility for GC analysis; can be performed directly in aqueous samples. nih.govresearchgate.net
Diethyl ethoxymethylenemalonateAmino AcidsHPLC-UVForms stable derivatives detectable by UV. nih.gov

Environmental Chemical Degradation Mechanisms

Degradation Pathways and Byproduct Identification

The degradation of alkanolamines can be initiated by thermal stress, oxidation, and reactions with other chemicals present in the environment. These processes can lead to the formation of a range of degradation products, some of which may be of environmental concern.

A significant concern with the environmental degradation of secondary amines is the potential for the formation of N-nitrosamines and N-nitramines, classes of compounds that are often carcinogenic. sci-hub.seacs.org The risk of nitrosamine (B1359907) formation is generally considered to be higher for secondary amines compared to primary or tertiary amines. ccsnorway.com

The formation of these compounds occurs when a secondary amine reacts with a nitrosating agent. sci-hub.se In the environment, nitrous acid, which can be formed from nitrites in acidic conditions, is a common nitrosating agent. wikipedia.org The general reaction for the formation of a nitrosamine from a secondary amine is as follows:

R₂NH + HNO₂ → R₂N-NO + H₂O wikipedia.org

In the context of industrial applications like CO₂ capture, nitrogen oxides (NOx) present in flue gas can also serve as precursors to nitrosating agents. ccsnorway.com The formation of N-nitrosamines and N-nitramines can also occur through reactions with other reactive nitrogen species like peroxynitrite. nih.gov

While direct studies on 1-[(Hydroxymethyl)amino]propan-2-ol are not available, its secondary amine structure suggests a potential to form a corresponding N-nitrosamine, N-nitroso-1-[(hydroxymethyl)amino]propan-2-ol, and N-nitramine under relevant environmental conditions.

Oxidative degradation is a major pathway for the breakdown of alkanolamines, particularly in environments with oxygen present, such as in industrial processes or in the atmosphere. nih.govcore.ac.uk This degradation is often initiated by radical reactions and can be catalyzed by the presence of metal ions. nih.gov

The proposed mechanisms for oxidative degradation of alkanolamines often involve a hydrogen abstraction step, leading to the formation of an aminium radical. hw.ac.uk This can be followed by the production of a peroxyl radical, which can then decompose through intramolecular hydrogen abstraction, often via a six-membered cyclic transition state. researchgate.net

For β-hydroxyl alkanolamines, oxidative degradation can lead to the formation of various products, including aldehydes, amides, and carboxylic acids. researchgate.net For instance, studies on 2-amino-2-methyl-1-propanol (B13486) (AMP), a structurally related primary alkanolamine, show the formation of acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone as major oxidative degradation products. researchgate.net The degradation of monoethanolamine (MEA) under oxidative conditions can produce ammonia (B1221849), formaldehyde (B43269), and hydroxyacetaldehyde. uky.edu Given its structure, the oxidative degradation of this compound would likely proceed through similar radical-mediated pathways, leading to the cleavage of C-C and C-N bonds and the formation of smaller oxygenated and nitrogen-containing compounds. Secondary amines have been found to be less stable than primary and tertiary amines under oxidative conditions. nih.gov

Thermal degradation occurs at elevated temperatures and is a significant concern in industrial applications such as CO₂ stripping. core.ac.ukuky.edu For alkanolamines, a key thermal degradation pathway involves the reaction with CO₂ to form a carbamate (B1207046), which can then undergo intramolecular cyclization to form an oxazolidinone. oup.combohrium.com

The thermal degradation of secondary alkanolamines can proceed in two steps:

The carbamate formed from the amine and CO₂ undergoes cyclodehydration to generate an oxazolidinone. oup.com

The oxazolidinone can then react with another amine molecule to form a dimer through decarbonation condensation. oup.com

Studies on various alkanolamines have shown that their thermal stability is influenced by their molecular structure. bohrium.com Secondary alkanolamines are generally less thermally stable than primary alkanolamines because they are more nucleophilic. eku.edu For example, diethanolamine (B148213) (DEA), a secondary alkanolamine, degrades more readily than MEA, a primary alkanolamine. eku.edu Therefore, this compound, as a secondary alkanolamine, is expected to be susceptible to thermal degradation, likely forming a corresponding oxazolidinone and other higher molecular weight products.

As mentioned in the thermal degradation section, the formation of cyclic structures, specifically oxazolidinones, is a characteristic degradation pathway for alkanolamines in the presence of CO₂ at elevated temperatures. oup.comacademicjournals.org This process is initiated by the formation of a carbamate, which then cyclizes. For this compound, the expected cyclic product would be a substituted oxazolidinone.

The formation of other cyclic structures is also possible. For example, the degradation of diethanolamine (DEA) can lead to the formation of N,N'-bis(2-hydroxyethyl)piperazine (BHEP). tandfonline.com The specific cyclic byproducts formed will depend on the structure of the parent amine and the degradation conditions.

Kinetic Studies of Environmental Degradation

The rate at which an alkanolamine degrades in the environment is influenced by a variety of factors. Kinetic studies aim to quantify these degradation rates and understand the impact of different environmental variables.

The stability of alkanolamines and their rate of degradation are significantly affected by temperature, the concentration of oxygen (O₂), and the presence of carbon dioxide (CO₂). researchgate.net

Temperature: Higher temperatures generally accelerate degradation rates for both thermal and oxidative pathways. core.ac.ukresearchgate.net

Oxygen (O₂): The rate of oxidative degradation is highly dependent on the partial pressure of oxygen. researchgate.net In many cases, the degradation rate is found to be limited by the mass transfer of oxygen into the liquid phase. researchgate.net

Carbon Dioxide (CO₂): The presence of CO₂ can accelerate thermal degradation by facilitating the formation of carbamates, which are precursors to cyclic degradation products like oxazolidinones. researchgate.net However, in oxidative degradation, the effect of CO₂ can be more complex.

Studies on analogous compounds provide insights into the expected kinetic behavior of this compound. For instance, the thermal degradation of 2-amino-2-methyl-1-propanol (AMP) increases with higher CO₂ loading. researchgate.net The oxidative degradation rate of AMP was also found to increase with CO₂ loading. researchgate.net

The following table summarizes findings on the degradation of related alkanolamines, which can provide an indication of the potential degradation behavior of this compound.

CompoundDegradation TypeConditionsKey FindingsReference
2-Amino-2-methyl-1-propanol (AMP) Thermal135°C, with CO₂With initial CO₂ loading of 0.15 and 0.3 mol/mol amine, AMP loss was 3.8% and 5.5% respectively after 5 weeks. researchgate.net
2-Amino-2-methyl-1-propanol (AMP) Oxidative100-140°C, O₂ presentDegradation rate increased with CO₂ loading. Main products were acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone. researchgate.net
Diethanolamine (DEA) Thermal200°C, with CO₂ and H₂SDegrades faster than MDEA under the same conditions. bohrium.com
Monoethanolamine (MEA) Oxidative140°C, with O₂Secondary amines were found to be less stable than primary amines. nih.gov
Secondary Alkanolamines ThermalHigh TemperatureDegrade faster than primary alkanolamines due to higher nucleophilicity. eku.edu

Insufficient Data Available for Environmental Degradation of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient data to generate a thorough and scientifically accurate article on the environmental chemical degradation mechanisms of the specific compound this compound, as per the requested outline.

Searches for research findings, including mechanistic insights and data on environmental transformation, yielded no specific results for this molecule. The available scientific studies on the environmental fate of alkanolamines focus on structurally related but distinct compounds, such as 2-Amino-2-methyl-1-propanol (AMP), monoethanolamine (MEA), and isopropanolamine. nih.govnih.govnih.govusn.no While these studies provide general principles of alkanolamine degradation, such as atmospheric oxidation and biodegradation, the specific degradation pathways, reaction kinetics, and transformation products are highly dependent on the exact molecular structure. nih.govusn.no

The key structural feature of the target compound is the N-(hydroxymethyl) group attached to the amino propanol (B110389) backbone. The stability and reactivity of this functional group are critical to its environmental degradation profile. For instance, N-hydroxymethyl compounds can be susceptible to hydrolysis, which would involve the cleavage of the nitrogen-carbon bond. youtube.com However, no specific experimental or theoretical studies detailing these mechanisms for this compound could be located.

To provide a scientifically accurate and authoritative article as requested, detailed research findings and quantifiable data are essential. Extrapolating information from other compounds would be speculative and would not meet the required standard of scientific accuracy. Therefore, the requested article on the "Mechanistic Insights into Environmental Transformation" of this compound cannot be produced at this time due to the absence of specific research on this chemical.

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is paramount for the future study and application of 1-[(Hydroxymethyl)amino]propan-2-ol. Current syntheses of similar amino alcohols often rely on multi-step processes that may involve harsh reagents or produce significant waste. nih.gov Future research should prioritize the development of novel, sustainable synthetic strategies.

Key areas of investigation include:

Catalytic Asymmetric Synthesis: The presence of a chiral center at the C2 position of the propane (B168953) backbone makes enantioselective synthesis a critical goal. Research into chiral catalysts, such as those based on ruthenium, rhodium, or copper, could enable the direct and highly selective production of either the (R) or (S) enantiomer. acs.orgacs.org This would be crucial for potential pharmaceutical applications where stereochemistry often dictates biological activity.

Green Chemistry Approaches: Future synthetic routes should align with the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents like water. rsc.orgnih.gov For instance, the catalytic conversion of glycerol, a byproduct of biodiesel production, into propanol (B110389) derivatives represents a sustainable pathway that could be adapted for the synthesis of this compound. waters.com Another promising avenue is the use of biocatalysis, employing enzymes like amine dehydrogenases to achieve high selectivity under mild conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. Exploring the synthesis of this compound using flow chemistry could lead to more controlled and reproducible production methods.

A comparative table of potential synthetic methodologies for amino alcohols is presented below, highlighting parameters that could be optimized for the synthesis of this compound.

Synthetic MethodCatalyst/ReagentSolventKey AdvantagesPotential for this compound
Reductive AminationNaBH3CNMethanol (B129727)Readily available reagentsA straightforward, albeit potentially low-selectivity, route. youtube.com
Ring-opening of EpoxidesAmineWater/AlcoholHigh regioselectivityA viable route starting from a suitable epoxide precursor. nih.gov
Asymmetric Transfer HydrogenationRuthenium-based catalystIsopropyl alcoholHigh enantioselectivity, green processEnables access to specific stereoisomers. acs.org
Visible-light PhotocatalysisPhotoredox catalystWaterMild reaction conditionsA modern and sustainable approach. rsc.org
BiocatalysisAmine DehydrogenaseAqueous bufferHigh stereoselectivity, mild conditionsOffers a highly specific and green synthetic route. nih.gov

Development of Advanced Analytical Techniques for Trace Detection

As research into this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification, particularly at trace levels, will become critical. Its high polarity presents a challenge for traditional reversed-phase liquid chromatography.

Future analytical research should focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of polar compounds. nih.gov Developing robust LC-MS/MS methods will be essential for quantifying this compound in complex matrices such as biological fluids or environmental samples. Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising separation technique for retaining and separating highly polar analytes like amino alcohols. waters.comamazonaws.com

Derivatization Strategies: To enhance chromatographic retention and detection sensitivity, derivatization of the amino and hydroxyl groups can be explored. Reagents such as o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) are commonly used for pre-column derivatization of amino acids and could be adapted for this compound. rsc.org

Capillary Electrophoresis (CE): CE offers high separation efficiency for charged and polar molecules and could be a valuable alternative or complementary technique to LC for the analysis of this compound.

The following table outlines potential analytical techniques and their suitability for the analysis of this compound.

Analytical TechniquePrincipleDetection MethodKey Advantages for Polar Analytes
HILIC-MS/MSPartitioning between a polar stationary phase and a less polar mobile phaseMass SpectrometryExcellent retention and separation of highly polar compounds. waters.com
Reversed-Phase LC with DerivatizationSeparation based on hydrophobicity after chemical modificationUV or FluorescenceImproved retention and sensitivity. rsc.org
Capillary ElectrophoresisSeparation based on electrophoretic mobilityUV or Mass SpectrometryHigh resolution and minimal sample consumption.

In-depth Mechanistic Understanding of Biochemical Interactions

The structural motifs within this compound suggest potential interactions with biological systems. Future research should aim to elucidate the mechanisms of these interactions at a molecular level.

Key research areas include:

Protein-Protein Interaction (PPI) Modulation: Amino alcohols can act as scaffolds for the design of molecules that modulate PPIs, which are implicated in numerous diseases. researchgate.netnih.gov Investigating whether derivatives of this compound can stabilize or disrupt specific PPIs could open up new therapeutic avenues.

Enzyme Inhibition Studies: The hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions within enzyme active sites. Screening this compound and its derivatives against various enzymes could reveal potential inhibitory activities.

Biophysical Characterization of Interactions: Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can be employed to characterize the binding affinity and kinetics of the compound with biological macromolecules. Paramagnetic relaxation enhancement (PRE) could be used to study transient encounter complexes in protein interactions. nih.gov

Application in Novel Materials Science Architectures

The multifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and materials with unique properties.

Future research in materials science could explore:

Biodegradable Polymers: The incorporation of amino alcohols into polyester (B1180765) frameworks can lead to the formation of biodegradable poly(ester amide) elastomers. nih.govnih.gov These materials could have applications in tissue engineering and drug delivery, offering tunable mechanical properties and degradation rates.

Functional Polymers: The amino and hydroxyl groups provide sites for further chemical modification, allowing for the creation of functional polymers with specific properties, such as stimuli-responsiveness or the ability to chelate metal ions. For example, amino-alcohol functionalized polymers have shown potential for adsorbing heavy metals from aqueous solutions. rsc.org

Conducting Polymers: Copolymers of aniline (B41778) and aminobenzyl alcohol have been synthesized to create conducting polymers. acs.org The potential of this compound as a monomer or co-monomer in the synthesis of conducting polymers warrants investigation.

Chemical Recycling of Polymers: Amino alcohols have been used in the catalyst-free depolymerization of polycarbonates, offering a method for chemical recycling and the production of value-added chemicals. rsc.org

Computational Design of Enhanced Derivatives and Catalysts

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules and catalysts. bohrium.comchiralpedia.comchemrxiv.org For this compound, computational approaches can guide future research in several key areas.

Derivative Design: Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to predict the properties of virtual derivatives of this compound. chiralpedia.com This allows for the in silico screening of large compound libraries to identify candidates with enhanced activity or desired physicochemical properties before undertaking their synthesis.

Catalyst Design for Asymmetric Synthesis: Computational tools can be employed to design and optimize chiral catalysts for the enantioselective synthesis of this compound. acs.orgwecomput.com By modeling the transition states of the catalytic reaction, researchers can predict which catalyst structures will lead to the highest enantioselectivity.

Mechanistic Insights: Computational studies can provide a detailed understanding of reaction mechanisms, such as the binding of this compound to a biological target or its role in a catalytic cycle. This knowledge is invaluable for the rational design of more effective molecules.

The following table summarizes the potential applications of computational chemistry in the study of this compound.

Computational ApproachApplicationExpected Outcome
Quantum Mechanics (QM)Elucidation of reaction mechanismsDetailed understanding of electronic effects and transition states. chiralpedia.com
Molecular Mechanics (MM)Conformational analysis and docking studiesPrediction of binding modes and affinities to biological targets. chiralpedia.com
Machine Learning (ML)Quantitative Structure-Activity Relationship (QSAR)Predictive models for biological activity based on molecular descriptors. bohrium.com
Virtual ScreeningDesign of derivatives and catalystsIdentification of promising new molecules for synthesis and testing. wecomput.com

While this compound remains a largely unexplored chemical entity, its structural features hold immense promise for a diverse range of scientific applications. The future research directions outlined in this article provide a comprehensive framework for a systematic investigation into its synthesis, analysis, biochemical interactions, material applications, and computational design. By leveraging established knowledge from analogous compounds and embracing innovative technologies, the scientific community can unlock the full potential of this intriguing molecule, paving the way for new discoveries and advancements across multiple disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.